molecular formula C10H8N2O2S B034115 5,6-Dimethoxybenzo[d]thiazole-2-carbonitrile CAS No. 101858-00-8

5,6-Dimethoxybenzo[d]thiazole-2-carbonitrile

Cat. No. B034115
M. Wt: 220.25 g/mol
InChI Key: YGQPKDRNTSMOAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-Dimethoxybenzo[d]thiazole-2-carbonitrile, also known as DMBC, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMBC is a member of the benzothiazole family, which is known for its diverse range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.

Mechanism Of Action

The mechanism of action of 5,6-Dimethoxybenzo[d]thiazole-2-carbonitrile is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and proliferation. 5,6-Dimethoxybenzo[d]thiazole-2-carbonitrile has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. 5,6-Dimethoxybenzo[d]thiazole-2-carbonitrile has also been shown to inhibit the activity of protein kinase C, an enzyme involved in cell signaling and proliferation.

Biochemical And Physiological Effects

5,6-Dimethoxybenzo[d]thiazole-2-carbonitrile has been shown to have various biochemical and physiological effects, including antitumor, antimicrobial, and anti-inflammatory properties. 5,6-Dimethoxybenzo[d]thiazole-2-carbonitrile has been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the activity of anti-apoptotic proteins. 5,6-Dimethoxybenzo[d]thiazole-2-carbonitrile has also been shown to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus and Candida albicans. In addition, 5,6-Dimethoxybenzo[d]thiazole-2-carbonitrile has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

5,6-Dimethoxybenzo[d]thiazole-2-carbonitrile has several advantages for lab experiments, including its high purity and stability, which make it suitable for various analytical techniques. 5,6-Dimethoxybenzo[d]thiazole-2-carbonitrile is also relatively easy to synthesize, which makes it a cost-effective compound for large-scale experiments. However, 5,6-Dimethoxybenzo[d]thiazole-2-carbonitrile has some limitations for lab experiments, including its low solubility in water, which limits its use in aqueous solutions. 5,6-Dimethoxybenzo[d]thiazole-2-carbonitrile also has some toxicity concerns, which require careful handling and disposal.

Future Directions

There are several future directions for the study of 5,6-Dimethoxybenzo[d]thiazole-2-carbonitrile, including the development of new antitumor agents based on 5,6-Dimethoxybenzo[d]thiazole-2-carbonitrile, the synthesis of novel organic semiconductors using 5,6-Dimethoxybenzo[d]thiazole-2-carbonitrile as a building block, and the development of new analytical techniques using 5,6-Dimethoxybenzo[d]thiazole-2-carbonitrile as a derivatization reagent. In addition, further studies are needed to fully understand the mechanism of action of 5,6-Dimethoxybenzo[d]thiazole-2-carbonitrile and its potential applications in other fields, such as drug discovery and material science.

Synthesis Methods

5,6-Dimethoxybenzo[d]thiazole-2-carbonitrile can be synthesized by reacting 2-aminobenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-amino-4,5-dimethoxybenzene to give 5,6-Dimethoxybenzo[d]thiazole-2-carbonitrile as a white solid. The synthesis of 5,6-Dimethoxybenzo[d]thiazole-2-carbonitrile has been extensively studied, and various modifications have been made to improve the yield and purity of the compound.

Scientific Research Applications

5,6-Dimethoxybenzo[d]thiazole-2-carbonitrile has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 5,6-Dimethoxybenzo[d]thiazole-2-carbonitrile has been identified as a potential lead compound for the development of new antitumor agents. 5,6-Dimethoxybenzo[d]thiazole-2-carbonitrile has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In material science, 5,6-Dimethoxybenzo[d]thiazole-2-carbonitrile has been used as a building block for the synthesis of novel organic semiconductors. In analytical chemistry, 5,6-Dimethoxybenzo[d]thiazole-2-carbonitrile has been used as a derivatization reagent for the analysis of amino acids and peptides.

properties

CAS RN

101858-00-8

Product Name

5,6-Dimethoxybenzo[d]thiazole-2-carbonitrile

Molecular Formula

C10H8N2O2S

Molecular Weight

220.25 g/mol

IUPAC Name

5,6-dimethoxy-1,3-benzothiazole-2-carbonitrile

InChI

InChI=1S/C10H8N2O2S/c1-13-7-3-6-9(4-8(7)14-2)15-10(5-11)12-6/h3-4H,1-2H3

InChI Key

YGQPKDRNTSMOAW-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)N=C(S2)C#N)OC

Canonical SMILES

COC1=C(C=C2C(=C1)N=C(S2)C#N)OC

synonyms

2-Benzothiazolecarbonitrile,5,6-dimethoxy-(9CI)

Origin of Product

United States

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